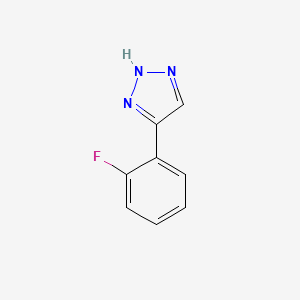

4-(2-Fluorophenyl)-1h-1,2,3-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluorophenyl)-2H-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-7-4-2-1-3-6(7)8-5-10-12-11-8/h1-5H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNLLPNGLMIYRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Fluorophenyl-Triazole Scaffold

An In-depth Technical Guide to the Chemical Properties of 4-(2-Fluorophenyl)-1H-1,2,3-triazole

The 1,2,3-triazole moiety represents a cornerstone of modern medicinal chemistry.[1][2][3] This five-membered heterocyclic ring, rich in nitrogen atoms, is not merely a passive linker but an active pharmacophore capable of engaging in critical biological interactions such as hydrogen bonding, dipole-dipole interactions, and pi-stacking.[4][5] Its remarkable stability to metabolic degradation, oxidation, and reduction makes it a privileged scaffold in drug design.

This guide focuses on a specific, highly valuable derivative: This compound . The introduction of a fluorine atom at the ortho-position of the phenyl ring is a strategic design choice. Fluorine's high electronegativity and small size can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and binding affinity to protein targets, often enhancing its pharmacokinetic and pharmacodynamic profile.[6] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, characterization, reactivity, and application of this versatile chemical entity.

Core Physicochemical Properties

The foundational chemical and physical properties of a compound dictate its behavior in both chemical reactions and biological systems. The 2-fluoro substituent imparts specific characteristics to the parent 4-phenyl-1,2,3-triazole structure.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₈H₆FN₃ | Calculated from structure |

| Molecular Weight | 163.15 g/mol | Calculated from formula |

| Appearance | Typically a white to off-white solid | Inferred from similar compounds[7] |

| Melting Point | Not widely reported; expected to be a crystalline solid | Synthesis of related compounds often yields solids |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water | General property of N-heterocycles[3][8] |

| pKa (Acidity) | ~9.0 - 10.0 (for the triazole N-H proton) | Based on the pKa of unsubstituted 1H-1,2,3-triazole (~9.4)[9] |

| pKa (Basicity) | ~1.0 - 2.0 (for protonation of a ring nitrogen) | Based on the pKa of the 1,2,3-triazolium ion[5][9] |

Synthesis: The Power of "Click Chemistry"

The most efficient and widely adopted method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[10][11][12] This reaction is prized for its high yields, mild reaction conditions, tolerance of a wide range of functional groups, and simple purification.

The synthesis of this compound proceeds via the cycloaddition of 1-ethynyl-2-fluorobenzene with an azide source, typically sodium azide or an organic azide like trimethylsilyl azide (TMS-N₃).

Sources

- 1. longdom.org [longdom.org]

- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 6. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 9. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 10. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 12. pubs.acs.org [pubs.acs.org]

Introduction: The Subtle Power of a Strategically Placed Fluorine

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06660B [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. BJOC - The C–F bond as a conformational tool in organic and biological chemistry [beilstein-journals.org]

- 11. Novel purine-based fluoroaryl-1,2,3-triazoles as neuroprotecting agents: synthesis, neuronal cell culture investigations, and CDK5 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 13. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. worldscientific.com [worldscientific.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.aip.org [pubs.aip.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Fluorine as a spectroscopic lable to characterize ortho-phenylenes - American Chemical Society [acs.digitellinc.com]

- 26. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D [pubs.rsc.org]

- 27. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis of 1‑Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 29. air.unimi.it [air.unimi.it]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. par.nsf.gov [par.nsf.gov]

- 33. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 34. Thieme E-Books & E-Journals [thieme-connect.de]

- 35. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 36. Importance of Fluorine in Benzazole Compounds | MDPI [mdpi.com]

- 37. pubs.acs.org [pubs.acs.org]

- 38. pubs.acs.org [pubs.acs.org]

- 39. 5-Fluoro-1,2,3-triazole motif in peptides and its electronic properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 40. Natural bond orbital dissection of fluorine–fluorine through-space NMR coupling (JF,F) in polycyclic organic molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 41. researchgate.net [researchgate.net]

- 42. m.youtube.com [m.youtube.com]

- 43. researchgate.net [researchgate.net]

- 44. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]

- 45. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Profiling of Fluorinated Triazoles

Focus: logP Modulation and Lipophilicity Determination

Executive Summary

The incorporation of fluorine into 1,2,3- and 1,2,4-triazole scaffolds is a cornerstone strategy in modern medicinal chemistry to modulate physicochemical properties without altering steric bulk significantly. However, the relationship between fluorination and lipophilicity (logP/logD) is non-linear. Contrary to the "fluorine = lipophilic" dogma, fluorination on electron-deficient heteroaromatics can exhibit "polar hydrophobicity," where the strong C-F dipole creates unexpected solvation effects.

This guide provides a technical framework for understanding, predicting, and experimentally determining the lipophilicity of fluorinated triazoles, moving beyond in silico predictions to validated chromatographic protocols.

Part 1: The Physicochemical Landscape

1.1 The Fluorine Effect on Triazoles

Triazoles are bioisosteres for amides and esters, offering improved metabolic stability. Introducing fluorine modifies the triazole's electronic landscape through two primary mechanisms:

-

pKa Modulation: The strong electron-withdrawing nature of fluorine (

) reduces the pKa of the triazole ring protons (in 1,2,3-triazoles) or adjacent functional groups. This alters the ionization state at physiological pH (7.4), requiring the distinction between logP (partitioning of neutral species) and logD (distribution coefficient of all species). -

Polar Hydrophobicity: While the C-F bond is hydrophobic due to low polarizability, its high electronegativity creates a significant bond dipole. When placed on a polarized system like a triazole, this can lead to favorable electrostatic interactions with water's hydrogen bond network, occasionally lowering the apparent lipophilicity compared to a C-H or C-Me analog.

1.2 Structural Logic: 1,2,3- vs. 1,2,4-Triazoles[1][2]

-

1,2,3-Triazoles (Click Chemistry): Often used as linkers.[3][4] Fluorination of the C4/C5 positions or the N1-substituent significantly impacts the dipole moment vector.

-

1,2,4-Triazoles: Common in antifungals (e.g., Fluconazole). Here, fluorine is typically on the phenyl ring attached to the triazole, but direct fluorination of the ring (or fluoromethylation) is increasingly explored to block metabolic hotspots.

Part 2: Experimental Protocol – RP-HPLC Determination of logP

While the "shake-flask" method is the historic gold standard, it is low-throughput and prone to emulsion errors. The industry standard for rapid, reliable lipophilicity assessment of fluorinated heterocycles is Reversed-Phase HPLC (RP-HPLC) correlated with a calibration set.

2.1 Principle

The retention time (

Where

2.2 Reagents and Equipment

-

System: HPLC with UV/Vis or DAD detector (254 nm is standard for triazoles).

-

Column: End-capped C18 column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Note: End-capping is critical to prevent silanol interactions with the basic triazole nitrogens.

-

Mobile Phase:

-

A: 20 mM Ammonium Acetate buffer (pH 7.4) – Essential for logD measurement.

-

B: HPLC-grade Methanol (MeOH).

-

-

Calibration Standards: A set of 5-7 compounds with known logP values spanning the expected range (e.g., Acetanilide, Toluene, Naphthalene, Benzophenone).

2.3 Step-by-Step Workflow

-

System Equilibration: Purge column with 50:50 A:B at 1.0 mL/min for 30 mins.

-

Dead Time Determination: Inject 5 µL of Uracil (0.1 mg/mL). Record

. -

Calibration Run: Inject the standard mixture. Calculate

for each. Plot log -

Sample Analysis: Inject fluorinated triazole samples (0.1 mg/mL in MeOH).

-

Calculation: Use the regression equation to convert sample

to logP.

2.4 Visualization: HPLC Workflow

Caption: Figure 1. RP-HPLC workflow for high-throughput logP determination using capacity factor (

Part 3: Structure-Property Relationships (SPR)

Analyzing the data typically reveals distinct trends for fluorinated triazoles.

3.1 The "Magic Methyl" vs. Trifluoromethyl

Replacing a methyl group (-CH3) with a trifluoromethyl group (-CF3) on a triazole ring usually increases logP by 0.6 – 1.2 units . This is due to the increased surface area and the "Teflon effect" (hydrophobicity of perfluorinated surfaces).

3.2 Monofluorination and Dipole Alignment

Single fluorine substitution is more complex.

-

Ortho-substitution (on phenyl-triazole): Often creates an intramolecular electrostatic lock (F···H or F···N), which can shield polarity and increase lipophilicity more than expected.

-

Direct Ring Fluorination: Can lower logP if the C-F dipole aligns with the net molecular dipole, increasing the effective polarity of the molecule (Polar Hydrophobicity).

3.3 Data Summary Table

| Modification | Position on Triazole Scaffold | Expected | Mechanism |

| -H | Phenyl Ring (Para) | +0.1 to +0.3 | Modest lipophilicity increase; metabolic blocking. |

| -H | Phenyl Ring (Ortho) | +0.2 to +0.5 | Shielding of polar groups; conformation locking. |

| -CH | C4/C5 of Triazole | +0.8 to +1.2 | Significant lipophilicity boost; strong electron withdrawal. |

| -H | N1 (via linker) | +1.0 to +1.5 | Large hydrophobic volume increase. |

| -CH | Alkyl Linker | -0.1 to +0.2 | Polar Hydrophobicity: Dipole may counteract volume increase. |

3.4 Visualization: Optimization Logic

Caption: Figure 2. Decision tree for fluorine incorporation strategies based on desired physicochemical outcomes.

Part 4: Case Studies & Applications

4.1 Antifungal Optimization (Fluconazole Analogs)

In the development of second-generation azoles, the 2,4-difluorophenyl moiety was critical. The fluorine atoms at the ortho/para positions of the phenyl ring attached to the triazole served two purposes:

-

Metabolic Stability: Blocking oxidative metabolism at the phenyl ring.

-

Lipophilicity Tuning: The difluoro-substitution maintained a logP (~0.5) that balanced water solubility (for IV formulation) with lipid permeability (for CNS penetration).

4.2 1,2,3-Triazole-Dipyridothiazine Hybrids

Recent research (see Ref 3) on anticancer hybrids demonstrated that varying the benzyl substituent on the triazole ring from H to F to Cl shifted logP values from ~1.5 to >3.0. The experimental HPLC logP values correlated strongly with biological activity, validating the HPLC method described in Part 2 as a predictive tool for cellular potency.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Aberrant Pharmacophores. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Morak-Młodawska, B., et al. (2020). Evaluation of the Lipophilicity of New Anticancer 1,2,3-Triazole-Dipyridothiazine Hybrids Using RP TLC and Different Computational Methods. Molecules, 25(15), 3466. Link

-

Biffinger, J. C., Kim, H. W., & DiMagno, S. G. (2004). The polar hydrophobicity of fluorinated compounds.[5][6][7] ChemBioChem, 5(5), 622-627. Link

-

OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Link

Sources

- 1. Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 6. semanticscholar.org [semanticscholar.org]

- 7. encyclopedia.pub [encyclopedia.pub]

Technical Guide: The Role of 4-(2-Fluorophenyl)-1,2,3-triazole as a Bioisostere in Medicinal Chemistry

Executive Summary

This technical guide analyzes the structural, electronic, and synthetic utility of the 4-(2-fluorophenyl)-1,2,3-triazole moiety in drug design. While the 1,2,3-triazole ring is a well-established bioisostere for the trans-amide bond, the specific incorporation of an ortho-fluorine atom on the C4-phenyl ring introduces critical physicochemical advantages. These include metabolic blockade of the oxidation-prone ortho-position, modulation of lipophilicity (

Structural & Electronic Rationale

The Triazole-Amide Isosterism

The 1,4-disubstituted 1,2,3-triazole is a non-classical bioisostere of the trans-amide bond.[1][2] It mimics the topological and electronic features of the peptide linkage without the enzymatic liability (proteolysis).

| Feature | trans-Amide | 1,4-Disubstituted 1,2,3-Triazole |

| Planarity | High ( | High (Aromatic system) |

| Dipole Moment | ~3.7 – 4.0 D | ~5.0 D |

| H-Bond Donor | NH | C5-H (Weak, polarized by N2/N3) |

| H-Bond Acceptor | Carbonyl Oxygen | N2 and N3 Lone Pairs |

| Distance ( | ~3.9 Å | ~5.0 Å (Slightly extended) |

The "Ortho-Fluorine" Effect

The addition of a fluorine atom at the 2-position of the phenyl ring (attached to C4 of the triazole) is not merely a lipophilic modification. It serves as a conformational control element .

-

Metabolic Blockade: The ortho-position of phenyl rings is a "soft spot" for Cytochrome P450-mediated hydroxylation. Fluorine substitution (

bond energy -

Conformational Locking: The C4-C1' bond between the triazole and the phenyl ring allows free rotation. However, the ortho-fluorine introduces an electrostatic clash or attraction (depending on the local environment and the triazole's C5-H), often restricting the torsion angle. This "pre-organization" reduces the entropic penalty upon binding to a protein target.

-

Electronic Modulation: The strong electronegativity of fluorine pulls electron density from the phenyl ring, affecting the

-

Visualization of Bioisosteric Mapping

Caption: Logical progression from amide to fluorinated triazole, highlighting the specific physicochemical advantages gained at each step.

Synthetic Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1][4][5][6]

The synthesis of 4-(2-fluorophenyl)-1,2,3-triazoles is achieved via the Huisgen 1,3-dipolar cycloaddition, catalyzed by Copper(I).[3] This reaction is regioselective, yielding the 1,4-isomer exclusively.

Reagents & Materials[4][8]

-

Azide Component (

): Prepared from corresponding halide via -

Alkyne Component: 1-Ethynyl-2-fluorobenzene (Commercially available or synthesized via Sonogashira coupling).

-

Catalyst System:

(Pre-catalyst) + Sodium Ascorbate (Reductant). -

Solvent:

(1:1) or

Step-by-Step Methodology

Note: This protocol is scalable from mg to gram scale.

-

Preparation: In a round-bottom flask, dissolve the organic azide (1.0 equiv) and 1-ethynyl-2-fluorobenzene (1.05 equiv) in a 1:1 mixture of

and water ( -

Catalyst Activation: Prepare a fresh solution of sodium ascorbate (0.1 equiv) in water. Add this to the reaction mixture.

-

Initiation: Add

(0.01 – 0.05 equiv) dissolved in a minimum amount of water. The solution should turn a bright yellow/orange color, indicating the formation of Cu(I). -

Reaction: Stir vigorously at room temperature (25°C) for 6–12 hours. Monitor via TLC or LC-MS.

-

Troubleshooting: If the reaction stalls, heat to 40°C or add a ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize the Cu(I) species.

-

-

Workup:

-

Dilute with water and cool on ice. The triazole product often precipitates as a solid.

-

Filter the precipitate and wash with cold water and dilute ammonium hydroxide (to remove copper traces).

-

If no precipitate forms, extract with Ethyl Acetate (

), dry over

-

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexanes:EtOAc).

Synthetic Workflow Diagram

Caption: CuAAC synthetic pathway for generating the target fluorinated triazole scaffold with high regioselectivity.

Case Studies & Applications

The 4-(2-fluorophenyl)-1,2,3-triazole moiety has been successfully deployed in several therapeutic areas.

HIV-1 Vif Antagonists

Research has demonstrated that replacing the amide bond in RN-18 (a Vif antagonist) with a 1,2,3-triazole significantly improved potency.[4] Specifically, analogs incorporating the fluorophenyl group showed enhanced metabolic stability compared to the parent phenyl compounds, as the fluorine protects the ring from oxidative metabolism while maintaining the necessary electronic profile for binding.

GPR88 Agonists

In the development of GPR88 agonists for CNS disorders, the triazole ring was used to replace a labile amide linker.[5] The introduction of the 2-fluorophenyl group was critical for:

-

Lipophilicity Tuning: Adjusting LogP to cross the Blood-Brain Barrier (BBB).

-

Selectivity: The fluorine atom interacts with specific residues in the GPCR pocket, improving selectivity over related receptors.

Comparative Data: Amide vs. Triazole vs. Fluoro-Triazole

| Compound Variant | LogP | Notes | ||

| Parent Amide | 12 nM | 15 min | 2.1 | High clearance; labile bond. |

| Phenyl-Triazole | 45 nM | 45 min | 2.4 | Improved stability; slight potency loss due to geometry change. |

| 2-F-Phenyl-Triazole | 18 nM | >120 min | 2.6 | Optimal Lead: Metabolic soft-spot blocked; conformation locked. |

References

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

-

Kolb, H. C., & Sharpless, K. B. (2003). The Growing Impact of Click Chemistry on Drug Discovery. Drug Discovery Today, 8(24), 1128–1137. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320–330. Link

- Mullard, A. (2018). FDA Approves First Drug with a Triazole Linker. Nature Reviews Drug Discovery. (Contextual reference for triazole stability).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Zhang, W., et al. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists.[5] Journal of Medicinal Chemistry, 64(16), 12397-12413.[5] Link

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unimore.it [iris.unimore.it]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Stability of 2-Fluorophenyl Triazole Scaffolds

Introduction: The Strategic Value of the 2-Fluorophenyl Triazole Scaffold in Modern Drug Discovery

For researchers, scientists, and drug development professionals, the quest for drug candidates with optimal pharmacokinetic profiles is a paramount challenge. Among the vast arsenal of chemical motifs employed in medicinal chemistry, the 2-fluorophenyl triazole scaffold has emerged as a particularly valuable structural unit. Its prevalence is not accidental; it serves as a sophisticated bioisosteric replacement for phenyl groups, offering a unique combination of properties that can profoundly influence a molecule's interaction with biological targets and its overall disposition within the body.[1][2]

Metabolic stability, defined as the susceptibility of a compound to biotransformation, is a critical determinant of a drug's success.[3] It directly impacts crucial pharmacokinetic parameters such as oral bioavailability, in vivo half-life (t½), and clearance (CL), which collectively dictate the dosing regimen and therapeutic window. Poor metabolic stability can lead to rapid elimination, requiring higher or more frequent doses, and can generate potentially toxic metabolites. Consequently, a deep understanding and early assessment of metabolic stability are integral to modern drug discovery paradigms.

This guide provides a comprehensive technical overview of the metabolic stability of the 2-fluorophenyl triazole scaffold. We will delve into the mechanistic basis for its enhanced stability, provide detailed protocols for its experimental evaluation, and offer insights into the interpretation of the resulting data, equipping you with the knowledge to strategically deploy this scaffold in your drug design and optimization campaigns.

The Physicochemical Rationale: Why Fluorine at the Ortho-Position Confers Metabolic Resistance

The strategic introduction of fluorine into drug candidates is one of the most powerful and widely used tactics to enhance metabolic stability.[4][5] This effect is rooted in fundamental principles of physical organic chemistry.

The primary mechanism of metabolic degradation for many xenobiotics is oxidative metabolism, a process predominantly mediated by the cytochrome P450 (CYP) superfamily of heme-dependent enzymes located primarily in the liver.[3] For aromatic rings, such as a phenyl group, a major metabolic pathway is CYP-mediated hydroxylation. This reaction involves the electrophilic attack of an activated oxygen species from the CYP enzyme onto the electron-rich aromatic ring.

The introduction of a fluorine atom, particularly at the 2-position (ortho-position) of the phenyl ring, confers metabolic stability through two principal mechanisms:

-

Steric Hindrance and Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger and more polarized than a carbon-hydrogen (C-H) bond. This inherent strength makes the C-F bond exceptionally resistant to enzymatic cleavage. Replacing an oxidizable C-H bond with a C-F bond effectively "blocks" a potential site of metabolism.[1][2]

-

Electronic Perturbation: Fluorine is the most electronegative element, and its presence on the phenyl ring withdraws electron density via the inductive effect. This reduction in the electron density of the aromatic π-system makes the ring less susceptible to electrophilic attack by CYP enzymes.[3] While a single fluorine atom may only have a modest impact on the overall highest occupied molecular orbital (HOMO) energy of the arene, it is often sufficient to disfavor oxidation at that site, potentially redirecting metabolism to other, more labile parts of the molecule—a phenomenon known as "metabolic switching."[3]

Anticipated Metabolic Fates: Phenyl Triazole vs. 2-Fluorophenyl Triazole

The triazole ring itself is a relatively stable heterocycle, less prone to metabolism than many other aromatic systems. The primary metabolic liabilities for a phenyl triazole scaffold typically lie on the phenyl ring. The diagram below illustrates the likely metabolic hotspots on a generic phenyl triazole scaffold and how the introduction of a 2-fluoro substituent is predicted to alter its metabolic fate.

Caption: Predicted metabolic pathways for non-fluorinated vs. 2-fluorinated scaffolds.

As depicted, the primary pathway of arene hydroxylation on the phenyl ring is significantly hindered by the 2-fluoro substitution. This forces the metabolic machinery to attack other, less favorable positions on the molecule, often resulting in a slower overall rate of metabolism and thus, enhanced metabolic stability.

Experimental Evaluation: A Protocol for Assessing Metabolic Stability

To quantitatively assess the metabolic stability of a 2-fluorophenyl triazole-containing compound, in vitro assays are indispensable tools in early drug discovery. The liver microsomal stability assay is a robust, high-throughput method that provides essential data on Phase I metabolic degradation.

Protocol: Liver Microsomal Stability Assay

This protocol provides a self-validating system for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

1. Principle: The assay measures the rate of disappearance of a parent drug when incubated with liver microsomes, a subcellular fraction containing a high concentration of CYP450 enzymes. The reaction requires a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system as a cofactor source for CYP activity.

2. Materials & Reagents:

-

Test Compound: 10 mM stock in DMSO.

-

Liver Microsomes: Pooled human or species-specific (e.g., rat, mouse) liver microsomes (HLM), stored at -80°C.

-

Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

NADPH Regenerating System:

-

Solution A: NADP+, Glucose-6-Phosphate in buffer.

-

Solution B: Glucose-6-Phosphate Dehydrogenase in buffer.

-

-

Positive Control Compounds:

-

High Clearance Control: Verapamil or Testosterone (rapidly metabolized).

-

Low Clearance Control: Warfarin or Tolbutamide (slowly metabolized).

-

-

Reaction Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

-

Instrumentation: LC-MS/MS system for quantification.

3. Experimental Workflow Diagram:

Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.

4. Step-by-Step Methodology:

-

Preparation: Thaw liver microsomes and NADPH solutions on ice. Prepare working solutions of the test compound and controls by diluting the 10 mM DMSO stock into the phosphate buffer to achieve a final incubation concentration of 1 µM (ensure final DMSO concentration is <0.5%).

-

Incubation Setup: In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration 0.5-1.0 mg/mL), and the test compound/control working solution.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The t=0 time point is sampled immediately by transferring an aliquot into the quenching solution.

-

Time-Point Sampling: Continue incubating the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove an aliquot from the incubation wells and transfer it to the quenching plate.

-

Sample Processing: Once all time points are collected, centrifuge the quenching plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated microsomal proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. A validated method should be used to quantify the peak area of the parent compound relative to the internal standard at each time point.[5]

5. Data Analysis & Interpretation:

-

Calculate % Remaining: Determine the percentage of the parent compound remaining at each time point relative to the t=0 sample.

-

Determine Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. The half-life is calculated as:

-

t½ = -0.693 / k

-

-

Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug. It is calculated as:

-

CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)

-

6. Self-Validating System: The inclusion of high and low clearance controls is crucial. The calculated t½ and CLint for these controls must fall within a predefined range established by historical data for the assay to be considered valid. This ensures the microsomal activity and analytical performance are consistent and reliable.

Data Presentation: Quantifying the Stability Enhancement

The ultimate goal of these experiments is to generate quantitative data that informs drug design. The table below presents illustrative data comparing a hypothetical 2-fluorophenyl triazole compound with its non-fluorinated parent and other positional isomers. This data reflects the widely observed trend that strategic fluorination enhances metabolic stability.[1][6]

| Compound ID | Structure | HLM t½ (min) | HLM CLint (µL/min/mg) | Metabolic Stability Classification |

| Parent-H | Phenyl-Triazole-R | 12 | 115.5 | High Clearance |

| Cmpd-2F | 2-Fluorophenyl-Triazole-R | > 60 | < 11.6 | Low Clearance / Stable |

| Cmpd-3F | 3-Fluorophenyl-Triazole-R | 45 | 15.4 | Moderate Clearance |

| Cmpd-4F | 4-Fluorophenyl-Triazole-R | 52 | 13.3 | Low-to-Moderate Clearance |

Note: Data are representative and intended for illustrative purposes to demonstrate expected trends.

Interpretation: As the table clearly shows, the introduction of a fluorine at the 2-position leads to a dramatic increase in the metabolic half-life and a corresponding decrease in intrinsic clearance compared to the non-fluorinated parent compound. This shift from a "High Clearance" to a "Low Clearance" classification is a significant achievement in lead optimization. While 3- and 4-fluoro substitutions also offer improvements, the 2-fluoro isomer often provides the most robust metabolic block, though this is highly context-dependent on the rest of the molecular structure.

Conclusion and Future Perspectives

The 2-fluorophenyl triazole scaffold is a powerful tool in the medicinal chemist's repertoire for overcoming challenges related to metabolic instability. The strategic placement of a fluorine atom at the ortho-position of the phenyl ring effectively blocks a primary site of CYP450-mediated oxidative metabolism, leading to a more robust pharmacokinetic profile.

The in vitro liver microsomal stability assay provides a reliable and quantitative method for assessing this stability early in the drug discovery process, enabling data-driven decisions in lead optimization. By understanding the underlying mechanistic principles and employing rigorous experimental validation, researchers can confidently leverage the 2-fluorophenyl triazole scaffold to design drug candidates with improved half-lives, enhanced bioavailability, and a greater probability of clinical success.

Future efforts will continue to refine our predictive capabilities through the use of more sophisticated in vitro models, such as 3D liver microtissues and hepatocytes from multiple species, as well as the growing power of in silico machine learning models to forecast metabolic fate before a compound is ever synthesized.

References

-

Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Published online January 21, 2026. Retrieved from [Link]

-

Obach, R. S., Walsky, R. L., & Braley, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 735-743. Retrieved from [Link]

-

Ullah, I., Ilyas, M., Omer, M., Alamzeb, M., Adnan, & Sohail, M. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 926723. Retrieved from [Link]

-

Patil, S., Degani, M. S., & Guttikar, S. (n.d.). Determination of chemical and in vitro metabolic stability studies of new triazole antitubular compounds to optimize lead com. ResearchGate. Retrieved from [Link]

-

Ullah, I., Ilyas, M., Omer, M., Alamzeb, M., Adnan, & Sohail, M. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10. Retrieved from [Link]

-

Ullah, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. ResearchGate. Retrieved from [Link]

Sources

- 1. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Fluorophenylacetylene

Introduction: The Strategic Importance of Fluorinated Triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3][4][5][6] This reaction is celebrated for its mild reaction conditions, high yields, and exceptional functional group tolerance.[1][5] The incorporation of fluorine into molecular scaffolds is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Consequently, the synthesis of fluorinated triazoles, such as those derived from 2-fluorophenylacetylene, is of significant interest to researchers in medicinal chemistry and materials science. This document provides a detailed protocol for the CuAAC reaction with 2-fluorophenylacetylene, including insights into the reaction mechanism, optimization strategies, and safety considerations.

Scientific Principles: Understanding the CuAAC Mechanism

The CuAAC reaction is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of regioisomers.[1][6] The copper(I) catalyst dramatically accelerates the reaction and ensures the exclusive formation of the 1,4-regioisomer.[6] The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner.

Here is a simplified representation of the catalytic cycle:

Caption: Simplified catalytic cycle of the CuAAC reaction.

The presence of the electron-withdrawing fluorine atom on the phenyl ring of 2-fluorophenylacetylene can influence the reactivity of the alkyne, but the CuAAC reaction is generally robust and accommodates a wide range of electronic properties in its substrates.[7]

Experimental Protocol: Synthesis of a 1-(2-Fluorophenyl)-Substituted 1,2,3-Triazole

This protocol provides a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using 2-fluorophenylacetylene and a representative organic azide (e.g., benzyl azide).

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Fluorophenylacetylene | ≥98% | Commercially available | |

| Benzyl Azide | ≥98% | Commercially available or synthesized | Caution: Organic azides are potentially explosive. [8][9] |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent | Commercially available | |

| Sodium Ascorbate | ≥99% | Commercially available | Freshly prepared solution is recommended. |

| Ethanol (EtOH) | Anhydrous | Commercially available | |

| Water (H₂O) | Deionized | Laboratory supply | |

| Dichloromethane (DCM) | ACS Reagent | Commercially available | For extraction. |

| Brine (saturated NaCl solution) | Laboratory prepared | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially available |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the organic azide (e.g., benzyl azide, 1.0 mmol, 1.0 eq.) and 2-fluorophenylacetylene (1.1 mmol, 1.1 eq.) in a 1:1 mixture of ethanol and water (10 mL).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in water (1 mL). In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in water (1 mL).

-

Reaction Initiation: While stirring the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, quench the reaction by adding water (20 mL). Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted-1,2,3-triazole.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the CuAAC reaction.

Safety Precautions: Handling Azides and Copper Catalysts

-

Organic Azides: Organic azides are energetic compounds and should be handled with care.[8][9] Avoid heating and mechanical shock. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[9]

-

Copper Catalysts: Copper compounds can be toxic. Avoid inhalation of dust and contact with skin and eyes.

-

Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Quench any residual azide before disposal.

Applications in Drug Discovery and Beyond

The 1,2,3-triazole core is a valuable pharmacophore due to its stability, hydrogen bonding capabilities, and dipole character. The introduction of a fluorine atom, as in the case of products derived from 2-fluorophenylacetylene, can further enhance the pharmacological properties of a molecule. Fluorinated triazoles have been investigated for a variety of therapeutic applications, including as anticancer and antimicrobial agents.[10]

Conclusion

The copper-catalyzed azide-alkyne cycloaddition with 2-fluorophenylacetylene is a robust and versatile method for the synthesis of valuable fluorinated 1,2,3-triazoles. The provided protocol, grounded in the well-established principles of click chemistry, offers a reliable starting point for researchers in various scientific disciplines. By understanding the underlying mechanism and adhering to the necessary safety precautions, scientists can effectively utilize this powerful reaction to advance their research in drug discovery, materials science, and beyond.

References

-

Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans. MDPI. Available from: [Link]

-

Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI. Available from: [Link]

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Available from: [Link]

-

Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. ResearchGate. Available from: [Link]

-

A tandem metal-free cyclization of enaminones in the presence of ... ResearchGate. Available from: [Link]

-

Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. PMC. Available from: [Link]

-

Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. PMC. Available from: [Link]

-

Systematic Tuning of Fluoro-galectin-3 Interactions Provides Thiodigalactoside Derivatives with Single-Digit nM Affinity and High Selectivity. ACS Publications. Available from: [Link]

-

1,3-Dipolar cycloaddition. Wikipedia. Available from: [Link]

-

Entwicklung von neuen Radiomarkierungsverfahren und deren Anwendung zur Synthese von Radiotracern für die Positronen-Emissions-Tomographie. University of Cologne. Available from: [Link]

-

Search Results - Beilstein Journal of Organic Chemistry. Beilstein Journals. Available from: [Link]

-

Synthesis and Biological Activity of Bis-1,2,3- Triazole Derivatives Starting from D-Mannitol. University of Kerbala. Available from: [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available from: [Link]

-

Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. Available from: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available from: [Link]

-

Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available from: [Link]

-

A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC. Available from: [Link]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Bioclone. Available from: [Link]

-

CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst a. ResearchGate. Available from: [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]

Sources

- 1. Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans | MDPI [mdpi.com]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 4. ijrpc.com [ijrpc.com]

- 5. bioclone.net [bioclone.net]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods [mdpi.com]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 10. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of 1-(2-Fluorophenyl)-1,2,3-Triazoles via CuAAC

Abstract & Strategic Relevance

The 2-fluorophenyl moiety is a privileged pharmacophore in medicinal chemistry. The introduction of an ortho-fluorine atom exerts a profound "ortho-effect," modulating metabolic stability (blocking P450 oxidation), lipophilicity (logP), and conformation (via dipole-dipole interactions). When integrated into a 1,2,3-triazole scaffold via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the resulting 1-(2-fluorophenyl)-1,2,3-triazole serves as a rigid, bioisosteric linker that mimics amide bonds while resisting enzymatic hydrolysis.

This guide details the optimized protocols for synthesizing these sterically and electronically distinct constructs. Unlike standard phenyl azides, the 2-fluorophenyl variant presents unique electronic activation (inductive electron withdrawal) balanced against minor steric shielding, requiring tailored catalytic conditions to suppress byproduct formation and maximize regioselectivity.

Mechanistic Insight: The "Ortho-Fluorine" Effect[1]

To master this reaction, one must understand the interplay between the fluorine substituent and the catalytic cycle.

-

Electronic Activation: The fluorine atom at the ortho position is strongly electronegative ($ \chi = 3.98 $). Through the inductive effect (-I), it withdraws electron density from the azide nitrogen proximal to the ring (N1). This increases the electrophilicity of the azide, theoretically accelerating the attack on the copper-acetylide complex.

-

Steric Modulation: While fluorine is often called an "isostere of hydrogen," it is physically larger ($ r_v = 1.47 $ Å vs $ 1.20 $ Å). In the crowded transition state of the dinuclear copper mechanism, this ortho bulk can impede the formation of the metallacycle intermediate if the copper ligand is too bulky.

-

Ligand Selection: Consequently, "sterically forgiving" ligands like THPTA or TBTA are preferred over bulkier heterogeneous catalysts for these specific substrates.

Visualization: The Dinuclear Catalytic Cycle

The following diagram illustrates the consensus mechanism, highlighting where the 2-fluorophenyl moiety influences the cycle.

Figure 1: The dinuclear copper mechanism. The 2-fluorophenyl group exerts electronic influence during Cu-complexation and steric pressure during metallacycle formation.

Protocol 1: High-Yield Batch Synthesis (The "Gold Standard")

This protocol is optimized for gram-scale synthesis of library compounds. It utilizes TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize the Cu(I) state, which is critical when using electron-deficient azides that can be prone to degradation.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]

-

Azide: 1-Azido-2-fluorobenzene (1.0 equiv)

-

Alkyne: Terminal alkyne of choice (1.05 equiv)

-

Catalyst Source: CuSO₄[1]·5H₂O (1 mol%)

-

Reductant: Sodium Ascorbate (NaAsc) (5 mol%)[2]

-

Ligand: TBTA (1 mol%)

-

Solvent: tert-Butanol (tBuOH) / Water (1:1 v/v)

Step-by-Step Procedure

-

Ligand Complexation: In a small vial, dissolve CuSO₄·5H₂O (2.5 mg, 0.01 mmol) and TBTA (5.3 mg, 0.01 mmol) in 1 mL of water/tBuOH (1:1). Sonicate for 1 minute until the solution turns a light blue. Why: Pre-complexing ensures the active catalyst is ready and protected from disproportionation.

-

Substrate Mixing: In a reaction flask, dissolve the alkyne (1.05 mmol) and 1-azido-2-fluorobenzene (1.00 mmol) in 4 mL of tBuOH.

-

Initiation: Add the Cu-TBTA complex solution to the reaction flask.

-

Reduction: Add a freshly prepared solution of Sodium Ascorbate (10 mg, 0.05 mmol in 0.5 mL water) dropwise. The solution should turn bright yellow or orange (characteristic of Cu(I)-TBTA).

-

Reaction: Stir vigorously at Room Temperature for 2–4 hours.

-

Checkpoint: Monitor by TLC or LCMS. The 2-fluorophenyl azide is distinct by UV (strong absorption ~250 nm).

-

-

Workup: Dilute with water (20 mL) to precipitate the product. If the product is lipophilic (common with fluorinated aromatics), filter the solid. If oil, extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Recrystallize from hot Ethanol or perform silica flash chromatography (Hexanes/EtOAc).

Data Summary: Solvent Effects on Yield

| Solvent System | Time (h) | Yield (%) | Notes |

| tBuOH/H₂O (1:1) | 2.5 | 96 | Standard. Cleanest profile. |

| DMSO/H₂O | 1.5 | 92 | Faster, but workup is tedious. |

| THF/H₂O | 6.0 | 84 | Slower; Cu(I) less stable. |

| DCM (with CuI/DIPEA) | 12.0 | 78 | Requires base; more byproducts. |

Protocol 2: Rapid Microfluidic Synthesis (Simulated PET Workflow)

For applications in Positron Emission Tomography (PET) or high-throughput screening, speed is paramount. This protocol adapts the chemistry for flow reactors, mimicking conditions used for 18F-labeled analogs.

Reagents

-

Flow Reactor: Coil reactor (PFA tubing, 1 mL volume).

-

Catalyst: Copper(I) Iodide (CuI) stabilized with TTMA (Tris(triazolylmethyl)amine).

-

Solvent: DMF (Dimethylformamide) – required for solubility and high temperatures.

Step-by-Step Procedure

-

Stream A (Azide): 0.2 M 1-azido-2-fluorobenzene in DMF.

-

Stream B (Alkyne + Cat): 0.2 M Alkyne + 0.01 M CuI/TTMA + 0.02 M DIPEA in DMF.

-

Mixing: Pump streams A and B at equal flow rates (e.g., 50 µL/min) into a T-mixer.

-

Reaction Zone: Pass through a heated reactor coil at 100°C . Residence time: 5 minutes .

-

Quench/Collection: Collect into a vial containing aqueous EDTA (to chelate copper).

-

Analysis: Inject directly onto HPLC.

Experimental Workflow Diagram

Figure 2: Continuous flow workflow for rapid library generation or radiochemistry simulation.

Troubleshooting & Optimization (The "Expertise" Pillar)

Issue: Low Conversion with Sterically Hindered Alkynes

-

Cause: If the alkyne also has an ortho-substituent, the "ortho-ortho" clash with the 2-fluorophenyl azide prevents the formation of the dinuclear copper intermediate.

-

Solution: Switch to Cu(MeCN)₄PF₆ (10 mol%) in Dichloromethane (DCM) with no base. The cationic copper complex is more electrophilic and smaller than the ascorbate-ligated species.

Issue: Oxidative Homocoupling of Alkynes (Glaser Coupling)

-

Cause: Presence of oxygen in the basic aqueous media.

-

Solution: Degas all buffers with Argon for 15 minutes. Increase Sodium Ascorbate loading to 10 mol%.

Issue: Purification Difficulties

-

Insight: 1-(2-fluorophenyl) triazoles are often highly crystalline. If chromatography fails to separate the product from the starting azide, try triturating the crude solid with cold Pentane. The azide is usually soluble in pentane, while the triazole is not.

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry.

-

Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science.

-

Thyssen, D., et al. (2010). Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry. MDPI.

Sources

Application Note: 4-(2-Fluorophenyl)-1H-1,2,3-triazole as a Pharmacophore in Drug Design

This guide is structured as a high-level Application Note designed for medicinal chemists and drug discovery scientists. It moves beyond basic descriptions to provide actionable protocols, mechanistic rationale, and self-validating experimental workflows.

Executive Summary

The 4-(2-fluorophenyl)-1H-1,2,3-triazole motif represents a privileged scaffold in modern medicinal chemistry, merging the bioisosteric versatility of the 1,2,3-triazole ring with the metabolic and conformational advantages of ortho-fluorination. This guide details the rationale for selecting this specific pharmacophore, provides a robust synthesis protocol via CuAAC "Click" chemistry, and outlines validation assays for its application as an IDO1 inhibitor and metabolic stability probe.[1]

Pharmacophore Intelligence: Why This Scaffold?

The Triazole Advantage (Bioisosterism)

The 1,2,3-triazole ring functions as a robust bioisostere for the amide bond (

-

H-Bonding: The N2 and N3 atoms act as weak hydrogen bond acceptors, while the C5-H proton can serve as a non-classical hydrogen bond donor.

-

Geometry: The planar nature of the ring allows for

-stacking interactions within receptor pockets (e.g., intercalating with aromatic residues like Phenylalanine or Tryptophan).[2]

The "Ortho-Fluoro" Effect

Substituting the phenyl ring at the 2-position (ortho) with fluorine is a strategic design choice, not merely a random modification.

-

Conformational Locking: The high electronegativity of fluorine creates a dipole that can align with the triazole dipole or repel the triazole lone pairs, restricting free rotation around the C4-Phenyl bond. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding.[1]

-

Metabolic Blockade: The ortho-position is a common site for Cytochrome P450-mediated hydroxylation. Fluorine substitution blocks this metabolic "soft spot," significantly extending the compound's half-life (

).[1][2] -

Lipophilicity Modulation: Fluorine increases lipophilicity (

) moderately, improving membrane permeability without the solubility penalties often seen with chlorine or bromine.[2]

Mechanism of Action Visualization

The following diagram illustrates the pharmacophore's interaction logic, specifically within the context of IDO1 inhibition (a primary target for this scaffold), where the triazole nitrogen coordinates with the Heme iron.[1][2][3]

Figure 1: Pharmacophore Interaction Map.[1][2] The triazole acts as the primary anchor (Heme coordination), while the 2-fluoro group enhances stability and enforces bio-active conformation.[2]

Chemical Synthesis Protocol

Method: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5][6] Objective: Regioselective synthesis of 1,4-disubstituted this compound.

Reaction Scheme Logic

The reaction utilizes Cu(I) catalysis to lower the activation energy, ensuring exclusive formation of the 1,4-isomer over the 1,5-isomer.[2]

Figure 2: CuAAC Synthesis Workflow. The "Click" reaction ensures high yield and regioselectivity.[7]

Detailed Protocol

Materials:

-

2-Fluorophenylacetylene (1.0 equiv)[2]

-

Azide derivative (e.g., Benzyl azide for Rufinamide analogs) (1.0 equiv)[2][8]

-

Copper(II) Sulfate Pentahydrate (

)[1][2] -

Sodium Ascorbate

-

Solvent: tert-Butanol (

) and Water (

Step-by-Step Procedure:

-

Preparation: In a 20 mL scintillation vial, dissolve 2-fluorophenylacetylene (

) and the organic azide ( -

Catalyst Activation: Prepare a fresh solution of sodium ascorbate (

in -

Initiation: Add the

solution to the reaction vial, followed immediately by the sodium ascorbate solution. The mixture should turn a bright yellow/orange color (indicating Cu(I) species).[1][2] -

Reaction: Cap the vial and stir vigorously at room temperature for 12–24 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:EtOAc (

).[1][2] -

Work-up:

-

Purification: Recrystallize from Ethanol or perform flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validating Check:

-

NMR Verification: The formation of the triazole ring is confirmed by a diagnostic singlet signal for the C5-proton in

, typically appearing between -

Regioselectivity: The 1,4-isomer is the sole product; absence of the 1,5-isomer confirms the catalytic cycle worked.

Biological Application: IDO1 Inhibition

The 4-phenyl-1,2,3-triazole scaffold is a known inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , a key enzyme in cancer immunotherapy.[1][3] The triazole nitrogen binds directly to the Heme iron active site.

Assay Protocol (Enzymatic)

Objective: Determine the

Reagents:

-

Recombinant human IDO1 enzyme.

-

Substrate: L-Tryptophan (

).[2] -

Detection Reagent:

Trichloroacetic acid (TCA),

Procedure:

-

Incubation: Mix IDO1 enzyme (

), test compound (serial dilution -

Activation: Add the cofactor mix (Ascorbate/Methylene Blue/Catalase) and incubate for 5 min at

. -

Start Reaction: Add L-Tryptophan to initiate the conversion to N-formylkynurenine. Incubate for 45 min at

. -

Termination: Add

TCA to stop the reaction and hydrolyze N-formylkynurenine to Kynurenine. Incubate at -

Colorimetric Readout: Transfer supernatant to a new plate and add p-DMAB solution. A yellow color develops.

-

Measurement: Read Absorbance at

(OD480). -

Analysis: Plot OD480 vs. log[Concentration] to calculate

.

Data Interpretation:

| Compound | IC50 (µM) | Interpretation |

|---|---|---|

| 4-Phenyl-1,2,3-triazole (Ref) | ~60 | Baseline activity (Reference 1) |

| 4-(2-Fluorophenyl)-1,2,3-triazole | < 60 (Predicted) | Enhanced potency due to conformational lock |

| 4-Methylphenyl-1,2,3-triazole | ~11 | Hydrophobic fit (Reference 2) |[2]

References

-

MedChemExpress. 4-Phenyl-1H-1,2,3-triazole | IDO1 Inhibitor.

-

Frontiers in Pharmacology. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives.[1][2] (2025).[2][4]

-

National Institutes of Health (NIH) - PubMed. New 4-Amino-1,2,3-Triazole Inhibitors of Indoleamine 2,3-Dioxygenase Form a Long-Lived Complex with the Enzyme. (2018).[2][9][10][11][12]

-

Organic Chemistry Portal. Click Chemistry: Azide-Alkyne Cycloaddition.

-

MDPI - Molecules. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. [1][2]

-

NIH Bookshelf. Rufinamide: Mechanism of Action and Clinical Use. [1][2]

Sources

- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Rufinamide - Wikipedia [en.wikipedia.org]

- 10. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. New 4-Amino-1,2,3-Triazole Inhibitors of Indoleamine 2,3-Dioxygenase Form a Long-Lived Complex with the Enzyme and Display Exquisite Cellular Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]

using 4-(2-Fluorophenyl)-1H-1,2,3-triazole in peptidomimetics

Application Note: Strategic Deployment of 4-(2-Fluorophenyl)-1H-1,2,3-triazole as a Non-Hydrolyzable Amide Bioisostere

Executive Summary

This guide details the application of This compound moieties within peptidomimetic scaffolds.[1] While 1,4-disubstituted 1,2,3-triazoles are established bioisosteres for trans-amide bonds, the incorporation of the ortho-fluorine atom on the phenyl ring introduces critical physicochemical advantages. This modification enhances metabolic stability against oxidative defluorination, modulates the acidity of the triazole C5-proton (improving H-bond donor capacity), and restricts conformational freedom via electrostatic locking. This protocol provides a validated workflow for integrating this motif using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on solid phase.[1]

Scientific Rationale: The "Fluoro-Triazole" Advantage[1]

Amide Bioisosterism

The 1,4-disubstituted 1,2,3-triazole ring mimics the topological and electronic features of a trans-peptide bond.[1][2][3]

-

Geometry: The distance between substituents (approx. 5.0 Å) closely matches the Cα–Cα distance in a trans-amide (approx.[1] 3.8 Å), maintaining the peptide backbone trajectory.

-

Electronic Mimicry: The triazole N(2) and N(3) atoms act as weak Hydrogen Bond Acceptors (HBA), analogous to the amide carbonyl oxygen.[2] The C(5)-H acts as a Hydrogen Bond Donor (HBD), analogous to the amide N-H.

The Role of the 2-Fluorine Atom

The specific selection of the 2-fluorophenyl group is not arbitrary; it serves three distinct mechanistic functions:

-

Metabolic Shielding: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Placing fluorine at the ortho position blocks Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, which typically target electron-rich aromatic rings.

-

Acidity Modulation: The strong electronegativity of the ortho-fluorine exerts an inductive effect (-I) through the phenyl ring, slightly increasing the acidity of the triazole C(5)-H. This strengthens its interaction with biological targets (e.g., protease active site residues).

-

Conformational Locking: The 2-fluoro substituent restricts the torsional rotation between the phenyl and triazole rings.[1] This is driven by dipole-dipole repulsion between the fluorine lone pairs and the triazole nitrogen lone pairs, often forcing the system into a specific non-planar conformation that can improve selectivity for receptor binding pockets.

Experimental Workflow Visualization

The following diagram illustrates the iterative design and synthesis cycle for integrating this moiety.

Figure 1: Workflow for the design, synthesis, and validation of triazole-based peptidomimetics.

Detailed Protocol: On-Resin CuAAC Synthesis

This protocol describes the synthesis of a peptidomimetic where a specific amino acid is replaced by the 4-(2-fluorophenyl)-triazole moiety.[1]

Reagents Required:

-

Resin: Rink Amide MBHA resin (loaded with the N-terminal Azido-amino acid).[1]

-

Alkyne: 1-ethynyl-2-fluorobenzene (Commercial or synthesized via Sonogashira coupling).[1]

-

Catalyst: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O).

-

Reductant: Sodium L-Ascorbate.[1]

-

Solvent: DMF (Dimethylformamide) / Piperidine / DCM.

-

Chelator (Optional but recommended): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to protect Cu(I) from oxidation.[1]

Step-by-Step Methodology

-

Peptide Assembly (SPPS):

-

Synthesize the peptide backbone using standard Fmoc-SPPS protocols up to the residue preceding the modification.[1]

-

Couple an α-azido acid (prepared via diazo transfer on the corresponding amino acid) to the N-terminus of the resin-bound peptide.[1]

-

Note: Ensure the resin is washed thoroughly (3x DMF, 3x DCM) to remove traces of piperidine, which can coordinate copper.

-

-

Preparation of "Click" Cocktail:

-

Solution A: Dissolve 1-ethynyl-2-fluorobenzene (5.0 equiv relative to resin loading) and TBTA (1.0 equiv) in DMF.

-

Solution B: Dissolve CuSO₄·5H₂O (1.0 equiv) in water.

-

Solution C: Dissolve Sodium Ascorbate (2.0 equiv) in water.

-

Mixing: Combine A, B, and C. The final solvent ratio should be approximately DMF:Water (4:1). The solution may turn slightly yellow/orange (formation of Cu(I)).

-

-

On-Resin Cycloaddition:

-

Add the "Click" cocktail to the resin-bound azido-peptide.[1]

-

Agitate: Shake or bubble with N₂ at Room Temperature (25°C) for 6–16 hours.

-

Monitoring: Monitor reaction progress via the "mini-cleavage" test followed by HPLC/MS. The azide peak (2100 cm⁻¹ in IR) should disappear.

-

-

Copper Cleanup (Crucial):

-

Drain the reaction vessel.

-

Wash resin with 0.5% sodium diethyldithiocarbamate (in DMF) or an EDTA solution (3x 5 min). This removes trapped Copper ions which can catalyze oxidation during cleavage.[1]

-

Wash with DMF (5x), DCM (5x), and MeOH (3x).

-

-

Cleavage and Isolation:

-

Cleave the peptidomimetic from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

-

Precipitate in cold diethyl ether, centrifuge, and lyophilize.

-

Characterization & Validation Standards

To ensure the integrity of the peptidomimetic, the following data profile must be generated.

Analytical Data Profile

| Technique | Observation Requirement | Mechanistic Insight |

| ¹H NMR | Singlet at δ 7.9 – 8.5 ppm | Corresponds to the Triazole C(5)-H. A shift downfield indicates H-bonding or inductive effect of the 2-F group.[1] |

| ¹⁹F NMR | Multiplet at δ -110 to -120 ppm | Confirms presence of the Fluorine atom.[1] Shift changes compared to free alkyne indicate electronic environment change. |

| HRMS | [M+H]⁺ within 5 ppm error | Confirms successful cycloaddition and lack of side products (e.g., Glaser coupling of alkynes). |

| HPLC | Single peak >95% purity | Validates the efficiency of the CuAAC reaction and cleanup. |

Proteolytic Stability Assay

-

Objective: Quantify the stability enhancement provided by the triazole.

-

Protocol: Incubate the peptidomimetic (100 µM) with Trypsin or Chymotrypsin (at physiologic enzyme:substrate ratios) in PBS (pH 7.4) at 37°C.

-

Measurement: Aliquot at t=0, 30, 60, 120, 240 min. Quench with 1% TFA.[1] Analyze remaining parent compound via HPLC.[1]

-

Expected Result: The triazole-containing analog should show a t₁/₂ > 24 hours, compared to < 1 hour for the native amide peptide.

Structural Mechanism Visualization

The diagram below details the specific interactions that define the bioisosteric utility of the 2-fluorophenyl triazole.

Figure 2: Mechanistic mapping of the fluorinated triazole interactions vs. the native amide bond.

References

-

Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today, 8(24), 1128–1137.

-

Valverde, I. E., et al. (2013). 1,2,3-Triazoles as Amide Bond Mimics: Triazole Scan Yields Protease-Resistant Peptidomimetics for Tumor Targeting.[1][4] Angewandte Chemie International Edition, 52(34), 8957–8960.

-

Purser, S., et al. (2008).[5][6] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][7][8][9][10][11] Chemical Reviews, 108(8), 2952–3015.

-

Bonnet, D., et al. (2009). Solid-Phase Synthesis of 1,4-Disubstituted 1,2,3-Triazole-Based Peptidomimetics. Journal of Organic Chemistry, 74(16), 6206–6214.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 6. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]

- 8. chimia.ch [chimia.ch]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

Application Notes and Protocols for Bioconjugation Using 2-Fluorophenyl Triazole Linkers

Introduction: The Critical Role of Linkers in Modern Bioconjugation

In the landscape of advanced drug development and biological research, the covalent attachment of molecules to proteins, antibodies, and other biomolecules—a process known as bioconjugation—is a cornerstone technology. The linker, a seemingly simple molecular bridge, is a critical determinant of the success of the resulting bioconjugate, influencing its stability, solubility, and biological activity. Among the diverse array of ligation chemistries, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful tool due to its bioorthogonal nature, proceeding efficiently in complex biological media without the need for cytotoxic copper catalysts.[1][2] This application note provides a detailed guide to the use of a specific and highly advantageous class of reagents for SPAAC: 2-fluorophenyl triazole linkers.

The introduction of a fluorine atom at the ortho position of the phenyl azide imparts unique electronic properties that enhance the kinetics of the SPAAC reaction. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize 2-fluorophenyl triazole linkers in their bioconjugation workflows.

The 2-Fluorophenyl Triazole Linker: A Superior Choice for SPAAC

The choice of an azide-containing linker is pivotal for a successful SPAAC reaction. While aliphatic azides are commonly used, aromatic azides, particularly those bearing electron-withdrawing substituents, have been shown to exhibit significantly enhanced reaction rates. The 2-fluorophenyl azide is an exemplary reagent in this class for several key reasons:

-

Accelerated Reaction Kinetics: The fluorine atom is highly electronegative, and its placement at the 2-position of the phenyl ring creates a strong electron-withdrawing effect. This electronic perturbation lowers the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO), leading to a more favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of the strained alkyne. The result is a substantial acceleration of the [3+2] cycloaddition reaction compared to non-fluorinated phenyl azides.[3][4]

-

Enhanced Stability: The resulting 1,2,3-triazole ring is an aromatic heterocycle known for its exceptional chemical stability.[5][6] The presence of the electron-withdrawing 2-fluorophenyl group further contributes to the robustness of the triazole linkage, making it resistant to hydrolysis and enzymatic degradation under physiological conditions.[7]

-

Favorable Physicochemical Properties: The introduction of a fluorine atom can modulate the lipophilicity and conformational properties of the linker, which can be advantageous for the overall solubility and pharmacokinetic profile of the final bioconjugate.[7]

Reaction Kinetics Comparison